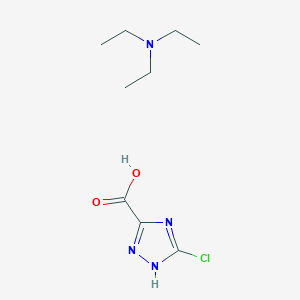

5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

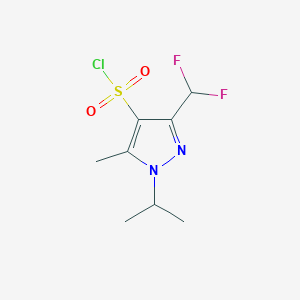

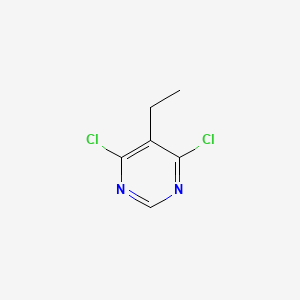

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the empirical formula C9H17ClN4O2 and a molecular weight of 248.71 . It is a solid substance .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 5-chloro-1H-1,2,4-triazole-3-carboxylic acid, can be achieved through various methods. One such method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another approach involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . This process effectively avoids the use of strong oxidants and transition-metal catalysts .Molecular Structure Analysis

The molecular structure of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid can be represented by the SMILES stringO=C(C1=NNC(Cl)=N1)O.CCN(CC)CC . The InChI representation is 1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) . Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . A cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines can also yield a wide range of 1,2,4-triazole derivatives .Physical And Chemical Properties Analysis

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a solid substance . Its melting point is reported to be between 124-127 °C . The 1H NMR and 13C NMR data are also available .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

1,2,4-Triazole derivatives have been shown to possess antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development.

Anti-inflammatory Applications

These compounds also exhibit anti-inflammatory activity . This makes them useful in the treatment of conditions characterized by inflammation.

Antifertility Applications

Some 1,2,4-triazole derivatives have been found to have antifertility effects . This could potentially lead to their use in the development of contraceptive drugs.

Antitubercular Activity

1,2,4-Triazoles have been reported to possess antitubercular activity . They could be used in the development of new treatments for tuberculosis.

Antimicrobial Activities

1,2,4-Triazoles have demonstrated antimicrobial activities . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Anti-cancer Properties

1,2,4-Triazoles have shown anti-cancer properties . They can inhibit the growth of certain cancer cells, which could lead to their use in cancer treatment.

Agricultural Applications

1,2,4-Triazoles are used in agriculture due to their fungicidal properties . They can protect crops from various fungal diseases.

Material Science Applications

1,2,4-Triazoles have applications in material sciences . They can be used in the synthesis of polymers and other materials.

Eigenschaften

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWDMQKCPIIRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1(=NNC(=N1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)